molecular formula C6H6Br2O4 B077035 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 13958-16-2

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B077035
CAS No.: 13958-16-2
M. Wt: 301.92 g/mol
InChI Key: HPBNIRVIOCWRDC-UHFFFAOYSA-N
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Description

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66131-14-4), commonly termed Dibromomeldrum’s Acid, is a brominated derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its molecular formula is C₆H₆Br₂O₄ (MW 301.92), featuring two bromine atoms at the 5-position of the dioxane ring . The compound retains the rigid bicyclic structure of Meldrum’s acid but exhibits distinct electronic and steric properties due to the electron-withdrawing bromine substituents. It is commercially available and utilized in organic synthesis, particularly in halogenation reactions and as a precursor for further functionalization .

Preparation Methods

Bromination of Meldrum’s Acid

The most widely documented method for synthesizing 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves the direct bromination of Meldrum’s acid using elemental bromine (Br₂) in the presence of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . The reaction proceeds via electrophilic substitution at the α-positions of the dioxane-dione ring, facilitated by the acidic hydrogen atoms adjacent to the carbonyl groups.

Reaction Mechanism

The bromination mechanism begins with the deprotonation of Meldrum’s acid by the base, generating a resonance-stabilized enolate intermediate. Bromine then acts as an electrophile, attacking the electron-rich α-carbons. The reaction typically requires two equivalents of Br₂ to achieve dibromination. Side reactions, such as over-bromination or oxidative degradation, are mitigated by maintaining low temperatures (0–5°C) and controlled addition rates .

Standard Procedure

A representative protocol involves dissolving Meldrum’s acid in glacial acetic acid, followed by dropwise addition of bromine under vigorous stirring. Aqueous KOH or NaOH is introduced to neutralize hydrogen bromide (HBr) byproducts. The reaction mixture is stirred for 4–6 hours, after which the product precipitates as a white crystalline solid. Recrystallization from ethanol or ethyl acetate yields pure 5,5-Dibromomeldrum’s acid with reported yields of 70–80% .

Table 1: Standard Bromination Conditions

ParameterCondition
Starting MaterialMeldrum’s acid
Brominating AgentBromine (Br₂), 2.2 equivalents
BaseKOH or NaOH (1.1 equivalents)
SolventGlacial acetic acid
Temperature0–5°C
Reaction Time4–6 hours
Yield70–80%

Optimization of Reaction Conditions

Stoichiometric Variations

Precise stoichiometry ensures complete dibromination without excess bromine. A molar ratio of 1:2.2 (Meldrum’s acid to Br₂) optimizes conversion, as excess bromine increases the risk of over-bromination. Neutralization of HBr using 1.1 equivalents of base prevents acid-catalyzed ring-opening side reactions .

Alternative Synthetic Methods

While bromination remains the primary route, alternative approaches have been explored for specialized applications:

Reductive Bromination

Novikov et al. (1982) reported a reductive coupling strategy using dibromomalonate esters and Meldrum’s acid derivatives. This method, though less common, avoids handling elemental bromine and achieves comparable yields (65–70%) under milder conditions .

Solvent-Free Bromination

Recent advancements propose solvent-free bromination using solid-state reagents, reducing environmental impact. However, yields remain suboptimal (55–60%), necessitating further refinement for industrial adoption .

Industrial Scalability Considerations

Scaling laboratory protocols to industrial production requires addressing challenges such as exotherm management, bromine handling, and waste disposal. Continuous-flow reactors have been proposed to enhance heat dissipation and reaction control, though commercial implementations remain limited. Purification via vacuum distillation or column chromatography is often replaced with recrystallization for cost efficiency .

Table 2: Industrial vs. Laboratory Synthesis

ParameterLaboratory ProtocolIndustrial Adaptation
Bromine AdditionDropwise, manualAutomated dosing systems
Temperature ControlIce bathsJacketed reactors with chillers
PurificationRecrystallizationContinuous crystallization
Yield70–80%65–75%

Chemical Reactions Analysis

Types of Reactions

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilicity .

Comparison with Similar Compounds

The structural and functional diversity of Meldrum’s acid derivatives arises from substitutions at the 5-position or modifications to the dioxane ring. Below is a comparative analysis of Dibromomeldrum’s Acid with key analogues:

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Dimethyl Meldrum’s Acid)

  • Structure : Methyl groups at both 5-positions (C₈H₁₂O₄; MW 172.18).
  • Synthesis : Prepared via alkylation of Meldrum’s acid with methylating agents.
  • Properties :
    • Electronic Effects : Methyl groups donate electron density, reducing ring acidity compared to Dibromomeldrum’s Acid.
    • Reactivity : Less electrophilic; participates in nucleophilic additions rather than halogenation.
    • Applications : Used in the synthesis of malonate esters and as a stabilizer in polymerization .

5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Structure : Benzoyl group at the 5-position (C₁₄H₁₄O₅; MW 262.26).
  • Synthesis : Acylation of Meldrum’s acid with benzoyl chloride (90% yield) .
  • Properties :
    • Conjugation : The benzoyl group introduces π-conjugation, enhancing UV absorption and photochemical reactivity.
    • Acidity : Lower acidity than Dibromomeldrum’s Acid due to resonance stabilization.
    • Applications : Intermediate in ketone synthesis and photoactive materials .

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Structure : Aromatic benzylidene substituent at the 5-position (C₁₃H₁₂O₅; MW 248.23).
  • Synthesis : Condensation of Meldrum’s acid with 4-hydroxybenzaldehyde.
  • Properties :
    • Hydrogen Bonding : Forms O–H⋯O hydrogen-bonded dimers in the solid state, influencing crystallinity and solubility.
    • Reactivity : The conjugated system enables Diels-Alder reactions and electrophilic substitutions.
    • Applications : Studied for crystal engineering and as a ligand in coordination chemistry .

5,5-(Phenylmethylene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Structure : Dimeric Meldrum’s acid units linked via a phenylmethylene group (C₁₉H₂₀O₈; MW 376.36).
  • Synthesis : Condensation of Meldrum’s acid with aromatic aldehydes in gluconic acid (81–92% yield) .
  • Properties :
    • Steric Effects : Bulky substituents restrict ring flexibility, altering reaction kinetics.
    • Applications : Building block for polymers and multicomponent reactions .

Comparative Data Table

Compound Substituents Molecular Formula MW Key Reactivity Applications
Dibromomeldrum’s Acid 5,5-Br C₆H₆Br₂O₄ 301.92 Electrophilic substitution, halogenation Halogenation reagents, drug synthesis
Dimethyl Meldrum’s Acid 5,5-Me C₈H₁₂O₄ 172.18 Nucleophilic addition Malonate esters, stabilizers
5-Benzoyl Meldrum’s Acid 5-Bz C₁₄H₁₄O₅ 262.26 Acylation, photochemical reactions Ketone synthesis, photoactive materials
5-(4-Hydroxybenzylidene) derivative 5-(4-OH-Bz) C₁₃H₁₂O₅ 248.23 Diels-Alder, hydrogen bonding Crystal engineering, ligands
Bis-Meldrum’s Acid dimer Phenylmethylene bridge C₁₉H₂₀O₈ 376.36 Polymerization, multicomponent reactions Polymer precursors

Research Findings and Key Differences

  • Acidity : Dibromomeldrum’s Acid exhibits higher acidity (pKa ~3–4) than methyl or benzoyl derivatives due to bromine’s electron-withdrawing effect .
  • Synthetic Utility : Bromine atoms enable Suzuki couplings and nucleophilic substitutions, unlike methyl or aryl groups .
  • Thermal Stability : Dibromomeldrum’s Acid decomposes at ~150°C, lower than dimethyl derivatives (~200°C), due to Br’s destabilizing effect .

Biological Activity

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5,5-Dibromomeldrum's acid , is a chemical compound with significant biological and chemical applications. Its molecular formula is C6H6Br2O4C_6H_6Br_2O_4, and it is characterized by its brominated dioxane structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

  • Molecular Weight : 301.92 g/mol
  • CAS Number : 66131-14-4
  • Melting Point : 75°C
  • Purity : ≥98% (by titrimetric analysis) .

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions due to the presence of bromine atoms. The compound can undergo various chemical transformations that enhance its reactivity:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : It can be reduced to yield derivatives with altered biological properties.
  • Ring Opening : The dioxane ring can be opened under acidic or basic conditions to produce different products .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines by disrupting cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Case Study: Anticancer Activity

In a notable study published in 2023, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound. This suggests that modifications to the molecular structure can significantly influence biological activity .

Applications in Scientific Research

The compound is utilized in various scientific research applications:

  • Organic Synthesis : It serves as a reagent for forming carbon-carbon bonds and other transformations.
  • Biochemical Studies : Used to investigate enzyme mechanisms and protein interactions.
  • Material Science : Employed in synthesizing specialty chemicals and materials due to its unique structural features .

Safety and Handling

Due to its biological activity and potential hazards:

  • Hazard Classification : Causes skin irritation and serious eye irritation (GHS Category 2) .
  • Precautions : Proper protective equipment should be worn when handling this compound to prevent exposure.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying reaction parameters (temperature, solvent polarity, stoichiometry) using factorial design to identify critical factors . For example, adjusting bromination conditions (e.g., excess Br₂ or controlled addition rates) can mitigate side reactions. Characterization via NMR and HPLC is essential to validate purity and structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regioselectivity of bromination and methyl group positions.
  • IR Spectroscopy : Identify carbonyl (C=O) and dioxane ring vibrations.
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns due to bromine .
  • Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature (e.g., 25°C vs. 4°C). Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to quantify decomposition products. Store in airtight, amber vials with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) can track reaction pathways. Computational modeling (DFT/MD simulations) elucidates transition states and electronic effects of bromine substituents. Compare with analogous compounds (e.g., non-brominated dioxanes) to isolate steric vs. electronic contributions .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

  • Methodological Answer : Discrepancies may arise from divergent reaction conditions or impurities. Replicate studies with strict controls (e.g., inert atmosphere, standardized reagents). Use meta-analysis frameworks to compare datasets, prioritizing studies with robust theoretical grounding (e.g., Brønsted acid/base theory) . Validate findings via collaborative inter-laboratory trials.

Q. What advanced methodologies enable the use of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries or organocatalysts (e.g., cinchona alkaloids) can induce asymmetry. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Integrate AI-driven reaction prediction tools (e.g., COMSOL Multiphysics) to screen potential catalysts and optimize stereochemical outcomes .

Q. How do solvent effects influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Solvent polarity (Kamlet-Taft parameters) and proticity should be mapped against reaction rates and intermediates. Use kinetic profiling (e.g., stopped-flow UV-Vis) to identify solvent-dependent transition states. Compare with computational solvation models (COSMO-RS) for predictive insights .

Q. Data Contradiction and Validation Strategies

Q. What protocols ensure reproducibility when using this compound in cross-coupling reactions?

  • Methodological Answer : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent degassing (freeze-pump-thaw cycles), and substrate ratios. Publish full experimental metadata (e.g., glovebox O₂ levels, reagent lot numbers) to align with FAIR data principles .

Q. How can researchers validate conflicting reports on the compound’s thermal decomposition profile?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products (e.g., CO, Br₂). Compare with in situ FTIR to detect intermediate species. Reconcile data by aligning experimental conditions (heating rate, atmosphere) with theoretical frameworks (e.g., Eyring equation) .

Q. Theoretical and Computational Integration

Q. What computational tools best predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning platforms (e.g., Schrödinger’s Materials Science Suite) train models on existing reaction databases to forecast synthetic pathways .

Properties

IUPAC Name

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNIRVIOCWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471860
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-14-4
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

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